molecular formula C7H15N3O B1291217 2-(3-Aminopiperidin-1-yl)acetamide

2-(3-Aminopiperidin-1-yl)acetamide

Cat. No.: B1291217
M. Wt: 157.21 g/mol
InChI Key: YXJSNYWHCBOJHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-Aminopiperidin-1-yl)acetamide is a piperidine-containing acetamide derivative characterized by a secondary amine at the 3-position of the piperidine ring and an acetamide group at the 1-position.

Properties

IUPAC Name

2-(3-aminopiperidin-1-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15N3O/c8-6-2-1-3-10(4-6)5-7(9)11/h6H,1-5,8H2,(H2,9,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXJSNYWHCBOJHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CC(=O)N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Comparative Insights

  • In contrast, pyridazinone-based acetamides exhibit FPR2 selectivity due to their rigid aromatic core . N-Acyl derivatives with oxopyrrolidin rings show broader receptor affinity (GABAA/AMPA), likely due to conformational flexibility .
  • Antimicrobial vs. Neurological Activity :

    • Piperazine-containing acetamides (e.g., compounds 47–50) prioritize antimicrobial activity via sulfonyl and heteroaromatic groups, whereas piperidine analogs (e.g., N-(naphthalen-1-yl)-2-(piperidin-1-yl)acetamide) favor cholinesterase inhibition due to lipophilic aromatic interactions .
  • Enzyme Inhibition Potency: MAO-B inhibitors like safinamide (IC50: 0.098 µM) lack the piperidine group but share acetamide functionality, whereas 3-aminopiperidine derivatives may achieve higher selectivity via spatial alignment with enzyme active sites .

Research Findings and Implications

  • Molecular Docking: 3-Aminopiperidine-acetamide derivatives show strong binding to DPP-4 residues (Tyr547, Glu206), comparable to sitagliptin, a known DPP-4 inhibitor .
  • Synthetic Flexibility : Piperidine rings allow diverse substitutions (e.g., naphthyl, benzyl) to optimize pharmacokinetics, as seen in dual AChE/BChE inhibitors .
  • Safety Profile: Piperidine derivatives like Benzyl 4-aminopiperidine-1-carboxylate lack comprehensive toxicity data, highlighting the need for rigorous preclinical evaluation .

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